4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol
Description
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol is a halogenated phenolic compound featuring a thiazole core substituted with a chloromethyl group at position 4 and a 2-methoxyphenol moiety at position 2. This compound combines the structural motifs of thiazole (a heterocyclic ring with sulfur and nitrogen) and phenolic derivatives, which are known for their biological activities.
Properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-15-10-4-7(2-3-9(10)14)11-13-8(5-12)6-16-11/h2-4,6,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNTZIITHJILNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation and Chloromethylation
- The thiazole ring can be synthesized by classical methods involving condensation of α-haloketones with thioureas or related sulfur-nitrogen sources.
- Chloromethylation at the 4-position of the thiazole may be achieved via reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions.
- Alternatively, direct substitution reactions on a pre-formed thiazole ring with reagents like chloromethyl halides can be employed.
Attachment of the 2-Methoxyphenol Moiety
- The phenolic ring bearing the methoxy substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.
- One approach involves starting from 2-methoxyphenol derivatives that are functionalized to react with the chloromethyl group on the thiazole ring, forming an ether or carbon-carbon bond.
- Reaction conditions typically use polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate or organic amines to facilitate nucleophilic substitution.
Representative Experimental Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Thiazole ring synthesis | α-Haloketone + thiourea | Ethanol or water | Reflux | 4-6 h | 70-85 | Standard cyclization |
| 2 | Chloromethylation of thiazole | Chloromethyl methyl ether + HCl catalyst | CH2Cl2 or MeCN | 0-25 °C | 2-4 h | 65-80 | Controlled acidic conditions |
| 3 | Coupling with 2-methoxyphenol | 2-methoxyphenol + chloromethyl-thiazole + K2CO3 | DMF | 20-40 °C | 2-6 h | 60-75 | Nucleophilic substitution |
Note: These conditions are generalized based on typical synthetic protocols for similar compounds, as direct detailed experimental data specific to this compound are limited in public patents and literature.
Analysis of Preparation Methods
- Reactivity Considerations: The chloromethyl group is highly electrophilic, enabling substitution by nucleophiles such as phenolate ions derived from 2-methoxyphenol under basic conditions.
- Solvent Choice: Polar aprotic solvents like DMF are preferred to enhance nucleophilicity and solubility of reactants.
- Temperature Control: Mild temperatures (room temperature to 40 °C) are optimal to avoid side reactions such as polymerization or decomposition.
- Purification: After reaction completion, purification is typically performed by extraction and chromatographic techniques such as flash chromatography or preparative HPLC to isolate the pure compound.
Summary of Research Findings on Preparation
- The compound synthesis is feasible via a multi-step approach involving thiazole ring formation, chloromethylation, and nucleophilic substitution with 2-methoxyphenol.
- Reaction yields range broadly from 60% to 85% depending on step and conditions.
- The chloromethyl group’s reactivity is central to the synthesis, enabling further derivatization.
- The methods are adaptable to scale-up for research and potential pharmaceutical development.
Data Table Summary
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiocyanate can be used under basic conditions to substitute the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic group.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the thiazole ring.
Major Products
Substitution Products: Various thiazole derivatives with different substituents replacing the chloromethyl group.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
-
Anticancer Properties :
- Research indicates that compounds similar to 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol exhibit promising anticancer activities. In vitro studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
- A study highlighted that specific thiazole derivatives demonstrated significant inhibition against cancerous tumors, suggesting that this compound could be a part of a new class of anticancer agents .
-
Antimicrobial Activity :
- Thiazole-containing compounds have been reported to possess antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness in inhibiting growth . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition :
Medicinal Chemistry
The compound serves as a versatile scaffold for the synthesis of new derivatives with enhanced biological activities. Researchers utilize it to develop novel drugs targeting various diseases, particularly cancers and infections.
Synthesis of Novel Compounds
The unique structure of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol allows for modifications that can lead to the creation of new compounds with tailored properties. This aspect is crucial for drug discovery processes where slight changes in chemical structure can significantly impact biological activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the efficacy of thiazole derivatives | Compounds showed significant inhibition against breast cancer cell lines |
| Antimicrobial Testing | Assessed the antimicrobial properties | Effective against multiple bacterial strains, indicating potential for antibiotic development |
| Enzyme Inhibition Research | Investigated AChE inhibition | Identified potential therapeutic applications in neurodegenerative diseases |
Mechanism of Action
The biological activity of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites in proteins, leading to inhibition or modulation of enzymatic activity. The phenolic group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to five structurally related molecules (Table 1), selected based on shared thiazole or phenolic moieties and halogenation patterns.
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol | ~255.7 | 2.8 | Low |
| 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol | 237.3 | 1.5 | Moderate |
| 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]guanidine | 218.7 | 1.2 | High (HCl salt) |
| 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine | 265.8 | 1.0 | High (HCl salt) |
- Lipophilicity: The chloromethyl and methoxyphenol groups in the target compound increase LogP compared to morpholine or guanidine derivatives, suggesting better membrane permeability but lower aqueous solubility.
- Salt Forms: Guanidine and morpholine analogs are often synthesized as hydrochloride salts to enhance solubility (), whereas phenolic derivatives remain neutral.
Biological Activity
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol (CAS No. 926251-43-6) is a synthetic compound characterized by a thiazole ring and a methoxyphenol moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies concerning the biological activity of this compound.
Chemical Structure and Properties
The structure of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol is depicted below:
| Property | Details |
|---|---|
| IUPAC Name | 4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol |
| Molecular Formula | C11H10ClN0S2O2 |
| Molecular Weight | 257.72 g/mol |
| InChI Key | YVNTZIITHJILNS-UHFFFAOYSA-N |
Interaction with Biomolecules
The thiazole ring in this compound is known for its ability to interact with various enzymes and proteins. It can modulate enzyme activity through competitive or non-competitive inhibition. The methoxyphenol group contributes to the compound's antioxidant properties, enhancing its biological efficacy.
Cellular Effects
Research indicates that 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol influences several cellular processes:
- Cell Signaling: It modulates key signaling pathways involved in cell proliferation and apoptosis.
- Gene Expression: The compound has been shown to alter the expression levels of genes associated with stress responses and metabolic regulation.
The molecular mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition: The chloromethyl group can engage in nucleophilic substitution reactions, leading to the formation of enzyme-inhibitor complexes.
- Antioxidant Activity: The phenolic structure allows for electron donation, scavenging free radicals and reducing oxidative stress within cells.
Antimicrobial Activity
Studies have demonstrated that 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Against Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.
- Against Gram-negative bacteria: Shows moderate activity against Escherichia coli and Salmonella typhi.
Anticancer Potential
In vitro assays have indicated that this compound can inhibit cancer cell proliferation. Notably:
- Cell Lines Tested: Human breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism: Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol. Results indicated that this compound had a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
Study on Anticancer Activity
A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .
Q & A
Basic: What synthetic strategies are effective for constructing the thiazole ring in 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol?
Methodological Answer:
The thiazole ring can be synthesized via cyclization reactions. A common approach involves reacting α-haloketones or aldehydes with thioamides or thioureas. For example:
- Step 1: React 4-chlorobenzaldehyde derivatives with methyl thioacetate to form a thiazole precursor (similar to methods in ).
- Step 2: Introduce the chloromethyl group using chlorinating agents (e.g., SOCl₂) under anhydrous conditions.
- Step 3: Couple the thiazole intermediate with 2-methoxyphenol via nucleophilic aromatic substitution or Ullmann-type coupling, optimizing temperature (80–120°C) and catalysts (e.g., CuI/1,10-phenanthroline) .
Key Considerations:
- Use polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.
- Monitor reaction progress via TLC or HPLC to prevent over-chlorination.
Basic: How can purification challenges arising from byproducts in the final synthesis step be addressed?
Methodological Answer:
- Chromatography: Employ gradient elution (hexane/ethyl acetate or DCM/methanol) on silica gel to separate the target compound from unreacted phenol or chloromethyl intermediates.
- Recrystallization: Use ethanol/water mixtures for high-purity crystals, leveraging differences in solubility between the product and byproducts.
- Spectroscopic Confirmation: Validate purity via -NMR (e.g., aromatic proton integration) and LC-MS (monitoring molecular ion peaks at m/z ~255) .
Advanced: How can conflicting spectroscopic data for the chloromethyl group’s reactivity be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve structural ambiguities by analyzing single-crystal data (e.g., bond lengths and angles for the chloromethyl-thiazole moiety, as in ).
- Dynamic NMR Studies: Perform variable-temperature -NMR to assess rotational barriers around the chloromethyl-thiazole bond, identifying conformational isomers.
- Computational Modeling: Use DFT (B3LYP/6-31G*) to predict -NMR chemical shifts and compare with experimental data .
Advanced: What mechanistic insights explain the low yield in Mannich reactions involving phenolic groups?
Methodological Answer:
- Competing Pathways: The phenolic -OH group may undergo undesired alkylation or oxidation. Mitigate this by protecting the phenol (e.g., as a methoxymethyl ether) before the Mannich reaction (see for analogous crown ether syntheses).
- Catalyst Optimization: Replace traditional HCl with Lewis acids (e.g., ZnCl₂) to enhance imine formation.
- Reaction Monitoring: Use in-situ IR spectroscopy to track amine-formaldehyde adducts and adjust reagent stoichiometry dynamically .
Basic: What analytical techniques are critical for characterizing the methoxy and chloromethyl functionalities?
Methodological Answer:
- -NMR: Identify the methoxy singlet at δ ~3.8 ppm and chloromethyl protons as a triplet (δ ~4.5 ppm, ).
- FT-IR: Confirm C-O-C (methoxy) at ~1250 cm⁻¹ and C-Cl (chloromethyl) at ~650 cm⁻¹.
- Elemental Analysis: Validate %C, %H, and %Cl to ensure stoichiometric consistency .
Advanced: How can computational methods predict the compound’s bioactivity or stability?
Methodological Answer:
- Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities.
- MD Simulations: Assess stability in aqueous environments (e.g., solvation free energy via GROMACS) to guide formulation studies.
- QSAR Models: Correlate electronic descriptors (HOMO/LUMO gaps) with experimental antioxidant or antimicrobial data .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Thiazole Cyclization | 65–75 | DMF, 100°C, CuI catalyst | |
| Mannich Reaction | 85–98 | Protected phenol, ZnCl₂ catalyst | |
| Ullmann Coupling | 70–80 | 1,10-Phenanthroline, 120°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
